(R)-VU 6008667

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

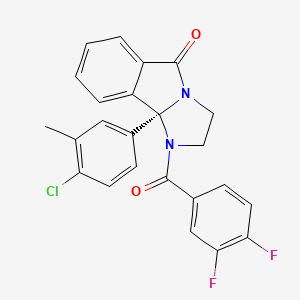

(9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLRELXMCKGCB-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: M1 Positive Allosteric Modulators

An in-depth analysis of publicly available scientific literature and technical documentation reveals a notable absence of specific data on the mechanism of action for the compound (R)-VU 6008667. One available resource explicitly states that "Information on the specific properties and in vivo behavior of (Rac)-VU 6008667 is not publicly available at this time."[1] Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this specific molecule is not feasible.

However, significant research exists for the broader class of compounds to which this compound likely belongs: M1 Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulators (M1 PAMs) . This class of molecules represents a promising therapeutic avenue for cognitive enhancement in neurological and psychiatric disorders. This guide will provide an in-depth overview of the general mechanism of action of M1 PAMs, drawing on data from well-characterized members of this class.

The M1 muscarinic acetylcholine receptor (M1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in learning, memory, and cognitive function.[2][3] Direct activation of the M1R by orthosteric agonists has been historically challenging due to a lack of subtype selectivity, leading to cholinergic adverse effects.[2]

Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. These molecules bind to a topographically distinct site on the receptor, known as an allosteric site.[4] This binding event does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous orthosteric ligand, acetylcholine (ACh).[4] This modulatory action preserves the temporal and spatial fidelity of endogenous cholinergic signaling.

Some M1 PAMs, often termed "ago-PAMs," also possess intrinsic agonist activity, meaning they can activate the M1R in the absence of ACh, particularly at higher concentrations.[3][4] This property can sometimes be associated with an increased risk of cholinergic side effects.[3][4]

Signaling Pathways

The binding of a PAM and ACh to the M1R typically initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades. The canonical pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Quantitative Data for Representative M1 PAMs

The following table summarizes key in vitro and in vivo parameters for several well-characterized M1 PAMs. It is important to note that direct comparisons between compounds can be challenging due to variations in experimental conditions.

| Compound | M1 PAM EC50 (nM) | Max % ACh Response | M1 Agonist EC50 (µM) | Brain Penetration (Kp,uu) | Reference |

| VU319 | 492 | 71.3% | > 30 | 0.91 (rat) | [5] |

| VU0486846 | > 100 (modest activity) | - | Devoid of agonist actions | - | [3] |

| MK-7622 | - | - | Has robust agonist activity | - | [4] |

| PF-06764427 | - | - | Has robust agonist activity | - | [4] |

Experimental Protocols

The characterization of M1 PAMs involves a suite of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and potential for adverse effects.

In Vitro Calcium Mobilization Assay

Objective: To determine the potency and efficacy of a test compound as an M1 PAM and its intrinsic agonist activity.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Addition: The test compound is added at various concentrations to assess agonist activity. For PAM activity, the compound is added in the presence of a sub-maximal concentration (EC20) of acetylcholine.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.

References

- 1. benchchem.com [benchchem.com]

- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

(R)-VU 6008667: A Comprehensive Selectivity Profile at the M5 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-VU 6008667, a key stereoisomer of the VU 6008667 racemate, at the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). VU 6008667 has been identified as a negative allosteric modulator (NAM) of the M5 receptor, a Gq-coupled protein that is a promising therapeutic target for various central nervous system disorders. Understanding the specific activity and selectivity of each enantiomer is critical for its development as a pharmacological tool and potential therapeutic agent.

Core Mechanism of Action and Stereoselectivity

(Rac)-VU 6008667 is a racemic mixture containing two enantiomers: (S)-VU 6008667 and this compound. Pharmacological studies have demonstrated that the negative allosteric modulation of the M5 receptor is primarily attributed to the (S)-enantiomer.[1] As a NAM, (S)-VU 6008667 binds to an allosteric site on the M5 receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating downstream signaling.[1]

In contrast, the (R)-enantiomer, this compound, is considered to be pharmacologically inactive at the M5 receptor.[1] This stereoselective activity is a crucial aspect of the compound's profile, highlighting the specific structural requirements for interaction with the allosteric binding site.

Quantitative Pharmacological Data

The following tables summarize the in vitro functional activity of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 muscarinic receptor. The data clearly illustrates the potent and selective activity of the (S)-enantiomer and the inactivity of the (R)-enantiomer.

Table 1: Potency of (Rac)-VU 6008667 and its Enantiomers at the Human M5 Receptor

| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |

| (Rac)-VU 6008667 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |

| (S)-VU 6008667 | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |

| This compound | Human | >10 | - | - |

Data sourced from McGowan KM, et al. (2017).[2]

Table 2: Selectivity Profile of (S)-VU 6008667 against other Muscarinic Receptor Subtypes

| Muscarinic Receptor Subtype | Activity |

| M1 | IC50 > 30 µM |

| M2 | IC50 > 30 µM |

| M3 | IC50 > 30 µM |

| M4 | IC50 > 30 µM |

Data indicates high selectivity for the M5 receptor over other muscarinic subtypes.[2]

The selectivity profile of this compound at other muscarinic receptor subtypes (M1-M4) has not been explicitly reported in the reviewed literature. However, given its inactivity at the M5 receptor, it is presumed to have no significant activity at these other subtypes.

M5 Receptor Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G proteins.[2] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] (S)-VU 6008667, by acting as a NAM, attenuates this signaling cascade.

Experimental Protocols: Calcium Mobilization Assay

A key functional assay used to determine the potency of M5 receptor modulators is the calcium mobilization assay. This assay measures the change in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (IC50) of antagonists or NAMs in blocking agonist-induced calcium release.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic receptor (hM5) are cultured in appropriate media and seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to free Ca2+.

-

Compound Addition: The test compound, this compound, and control compounds are added to the wells at various concentrations.

-

Agonist Stimulation: After an incubation period with the test compound, a known M5 receptor agonist (e.g., acetylcholine) is added to stimulate the receptor and induce calcium release.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is determined for each well. The percentage of inhibition of the agonist response is plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal agonist response.

Conclusion

The selectivity profile of this compound is characterized by its notable lack of activity at the human M5 muscarinic acetylcholine receptor, with an IC50 value greater than 10 µM. This stands in stark contrast to its stereoisomer, (S)-VU 6008667, which is a potent and selective negative allosteric modulator of the M5 receptor. This stereoselectivity underscores the specific structural requirements for allosteric modulation of the M5 receptor. For researchers in drug development, the inactivity of the (R)-enantiomer is a critical piece of information, confirming that the pharmacological effects of the racemate are attributable to the (S)-enantiomer. This knowledge is fundamental for the rational design and development of highly selective M5 receptor modulators for the potential treatment of CNS disorders.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]

(R)-VU 6008667: A Technical Guide to Pharmacokinetic Properties in Rodents

(R)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, developed as a research tool for studying the role of this receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Its optimized pharmacokinetic profile, including high central nervous system (CNS) penetration and a shorter half-life compared to earlier M5 NAMs, makes it a valuable asset for in vivo rodent studies.

This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in rodents. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies for key assays, and visual representations of relevant workflows.

Quantitative Pharmacokinetic Data

The primary literature reports on this compound have focused on its improved pharmacokinetic profile over predecessor compounds. The key available quantitative parameter is its elimination half-life in rats. While described as having "high CNS penetration," specific quantitative data for other key pharmacokinetic parameters in the public domain are limited.

| Parameter | Species | Administration Route | Value |

| Half-life (t½) | Rat | Not Specified | 2.3 hours |

Experimental Protocols

To facilitate the design of further preclinical studies, this section outlines detailed, generalized methodologies for key experiments used to determine the pharmacokinetic properties of compounds like this compound in rodents.

Rodent Pharmacokinetic Study Protocol (Intravenous and Oral)

This protocol describes a typical study to determine key pharmacokinetic parameters following both intravenous and oral administration.

1. Animal Models:

-

Species: Male Sprague-Dawley rats (weight range: 250-300g).

-

Acclimation: Animals are acclimated for at least 3 days prior to the study in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Surgical Preparation: For serial blood sampling, rats may be surgically implanted with a jugular vein catheter.

2. Dosing and Administration:

-

Formulation: this compound is prepared in a suitable vehicle for administration. A common formulation for non-clinical in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Intravenous (IV) Administration: A single bolus dose is administered via the tail vein or a jugular vein catheter.

-

Oral (PO) Administration: A single dose is administered by oral gavage. Animals are typically fasted overnight prior to oral dosing.

3. Sample Collection:

-

Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

-

Analytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile (B52724) containing an appropriate internal standard.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

(R)-VU 6008667: An In-Depth Technical Guide to CNS Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of the M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM), VU 6008667. The focus of this document is on the inactive (R)-enantiomer, with comparative data provided for the pharmacologically active (S)-enantiomer where relevant. This guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to support preclinical research and development.

Core Compound Profile

(Rac)-VU 6008667 is a racemic mixture, with the (S)-enantiomer being a potent and selective M5 NAM, and the (R)-enantiomer being pharmacologically inactive at the M5 receptor.[1][2] The development of VU 6008667 was aimed at providing a tool compound with a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for specific in vivo studies, such as addiction models.[1][3]

CNS Penetration and Pharmacokinetic Data

The ability of a compound to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS is critical for its efficacy in treating neurological and psychiatric disorders. The following tables summarize the key pharmacokinetic and CNS penetration parameters for the active (S)-enantiomer of VU 6008667, as the (R)-enantiomer is typically not characterized in detail due to its inactivity.

Table 1: In Vivo Pharmacokinetic Parameters of (S)-VU 6008667 in Rats

| Parameter | Value | Reference |

| Half-Life (t½) | 2.3 hours | [1] |

Table 2: CNS Penetration of (S)-VU 6008667 in Rats

| Parameter | Value | Reference |

| Brain:Plasma Partition Coefficient (Kp) | > 1 | [1] |

Mechanism of Action and Signaling Pathway

(S)-VU 6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gαq/11 subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular processes. As a NAM, (S)-VU 6008667 binds to a site on the M5 receptor distinct from the ACh binding site and reduces the receptor's response to ACh, thereby attenuating this signaling cascade.[2] The (R)-enantiomer does not exhibit this modulatory activity.[1]

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-VU 6008667: A Technical Examination of its Binding Affinity for Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of (R)-VU 6008667 for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 receptor, with its activity primarily attributed to the (S)-enantiomer.[1] This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development. The evidence indicates that the (R)-enantiomer, this compound, is largely inactive at the M5 receptor.[1][2]

Introduction to VU 6008667 and Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They play crucial roles in a variety of physiological processes, including learning, memory, and motor control. The M5 receptor, in particular, is expressed in brain regions associated with reward and addiction, making it a target for the development of novel therapeutics.

VU 6008667 has been identified as a negative allosteric modulator (NAM) of the M5 receptor. As a NAM, it binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that reduces the receptor's response to acetylcholine. Pharmacological studies have revealed that the two enantiomers of VU 6008667 possess significantly different activities, with the (S)-enantiomer being the active component and the (R)-enantiomer being largely inactive.[1]

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While extensive data is available for the racemic mixture and the (S)-enantiomer of VU 6008667, there is a notable lack of specific binding affinity data for the (R)-enantiomer across the muscarinic receptor subtypes. The available information strongly indicates its low potency at the M5 receptor.

| Compound | Receptor Subtype | Binding Affinity (IC50) | Assay Type | Reference |

| (S)-VU 6008667 | M5 | ~1.8 µM (as part of racemate) | Functional (Calcium Mobilization) | [3] |

| This compound | M5 | > 10 µM | Functional (Calcium Mobilization) | [2] |

| Racemic VU 6008667 | M5 | 1.8 µM | Functional (Calcium Mobilization) | [3] |

Experimental Protocols

The determination of binding affinity is typically achieved through radioligand binding assays. These assays directly measure the interaction of a compound with its target receptor.

Radioligand Competition Binding Assay

This is a common method to determine the binding affinity (Ki) of an unlabeled compound.

Objective: To determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[4]

-

Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) at a physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[5]

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Muscarinic M5 Receptor Signaling Pathway

The M5 receptor primarily couples to Gq/11 G-proteins.[3] Upon activation by an agonist like acetylcholine, it initiates a signaling cascade that leads to an increase in intracellular calcium. A negative allosteric modulator like (S)-VU 6008667 would bind to an allosteric site and inhibit this process.

Radioligand Competition Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand competition binding assay.

Conclusion

The available evidence strongly suggests that this compound is the inactive enantiomer of the selective M5 NAM, VU 6008667. Its functional activity at the M5 receptor is significantly lower than that of the (S)-enantiomer, with an IC50 value greater than 10 µM.[2] While direct radioligand binding affinity data for this compound at all five muscarinic receptor subtypes is not currently available in the public literature, the functional data indicates a very low affinity for the M5 receptor. For researchers investigating the pharmacology of VU 6008667, it is crucial to consider the stereospecificity of its action and to utilize the active (S)-enantiomer for studies focused on M5 receptor modulation. Further binding studies would be beneficial to definitively characterize the binding profile of this compound across the entire muscarinic receptor family.

References

(R)-VU 6008667: A Technical Guide for its Application as a Selective M5 Negative Allosteric Modulator in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Rac)-VU 6008667, a pivotal tool compound for the investigation of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) in neuroscience research. The pharmacological activity of the racemate is attributed to its (S)-enantiomer, which functions as a potent and selective negative allosteric modulator (NAM) of the M5 receptor. With its high central nervous system (CNS) penetration and a favorable pharmacokinetic profile, (S)-VU 6008667 has emerged as a superior tool for in vivo studies compared to its predecessors, enabling precise dissection of M5 receptor function in complex neurological processes, including addiction and cognition. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows to facilitate its effective use in a research setting.

Core Mechanism of Action: Selective Negative Allosteric Modulation of the M5 Receptor

(S)-VU 6008667 operates as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that directly compete with the endogenous ligand acetylcholine (ACh) at its binding site, (S)-VU 6008667 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the M5 receptor, which in turn reduces the affinity and/or efficacy of acetylcholine.[1] Consequently, (S)-VU 6008667 attenuates the downstream signaling cascade initiated by M5 receptor activation.

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins.[3] Upon activation by ACh, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, (S)-VU 6008667 effectively dampens this signaling pathway, leading to a reduction in ACh-induced intracellular calcium mobilization.

Data Presentation: Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data for (Rac)-VU 6008667 and its active (S)-enantiomer, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of VU 6008667

| Compound | Receptor | Potency (IC50) | Selectivity |

| (Rac)-VU 6008667 | Human M5 | 1.8 µM | Highly selective over M1-M4 |

| (S)-VU 6008667 | Human M5 | Not explicitly stated, but is the active enantiomer | Excellent selectivity versus M1-M4 (>30 µM for M1-M4)[4] |

| (S)-VU 6008667 | Rat M5 | Not explicitly stated | Excellent selectivity versus M1-M4 |

Note: While specific IC50 values for M1-M4 are not always provided, they are consistently reported to be greater than 30 µM, indicating a high degree of selectivity for the M5 receptor.[4]

Table 2: Pharmacokinetic Parameters of (Rac)-VU 6008667 in Rats

| Parameter | Value | Species |

| Half-life (t1/2) | ~2.3 hours | Rat |

| CNS Penetration | High | Rat |

The significantly shorter half-life of VU 6008667 compared to its predecessor, ML375 (t1/2 ≈ 80 hours), makes it a more suitable tool for in vivo studies requiring rapid clearance and washout periods, such as in addiction reinstatement models.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a common method to functionally characterize the activity of M5 NAMs like (S)-VU 6008667 in a cell-based assay.

Objective: To determine the inhibitory potency (IC50) of (S)-VU 6008667 on the M5 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

Cell line stably expressing the human M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

(S)-VU 6008667.

-

Acetylcholine (ACh).

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Methodology:

-

Cell Plating:

-

Seed the M5-expressing cells into 384-well microplates at an appropriate density (e.g., 15,000 cells/well) and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM dye in assay buffer. The final concentration is typically in the low micromolar range. The addition of Pluronic F-127 can aid in dye solubilization.

-

Remove the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of (S)-VU 6008667 in assay buffer.

-

Add the diluted compound or vehicle control to the respective wells of the cell plate.

-

Incubate the plate for a short period (e.g., 2-5 minutes) at room temperature to allow the compound to interact with the receptors.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of acetylcholine in assay buffer at a concentration that elicits a submaximal response (EC80) of the M5 receptor.

-

Place the cell plate into the fluorescence plate reader.

-

Initiate the kinetic read, measuring baseline fluorescence.

-

Add the acetylcholine solution to all wells simultaneously using the plate reader's integrated fluidics.

-

Continue to measure the fluorescence intensity over time (e.g., for 60-90 seconds) to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the vehicle control response.

-

Plot the normalized response against the logarithm of the (S)-VU 6008667 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Cocaine Self-Administration Study in Rats

This protocol provides a framework for evaluating the effect of (S)-VU 6008667 on the reinforcing properties of cocaine in a rodent model of addiction.

Objective: To assess the ability of (S)-VU 6008667 to reduce cocaine intake in rats trained to self-administer the drug.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a liquid swivel.

-

Intravenous catheters.

-

Cocaine hydrochloride.

-

(S)-VU 6008667.

-

Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline).

Methodology:

-

Surgical Preparation:

-

Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia.

-

Allow the animals to recover for at least 5-7 days post-surgery.

-

-

Acquisition of Cocaine Self-Administration:

-

Train the rats to self-administer cocaine in the operant chambers.

-

Each session begins with the extension of two levers into the chamber.

-

A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light cue above the lever).

-

A press on the "inactive" lever has no programmed consequence.

-

Training continues until the rats demonstrate stable responding for cocaine, typically defined as a consistent number of infusions per session with a clear preference for the active lever.

-

-

Drug Treatment and Testing:

-

Once stable self-administration is achieved, the testing phase begins.

-

Administer (S)-VU 6008667 or vehicle via intraperitoneal (i.p.) injection at a predetermined time (e.g., 30 minutes) before the start of the self-administration session.

-

A within-subjects design is often used, where each rat receives all doses of (S)-VU 6008667 and vehicle in a counterbalanced order.

-

Allow for washout days between drug testing days, where the rats self-administer cocaine under baseline conditions.

-

Record the number of active and inactive lever presses, and the number of cocaine infusions for each session.

-

-

Data Analysis:

-

Compare the number of cocaine infusions earned following treatment with different doses of (S)-VU 6008667 to the vehicle control condition.

-

Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine if there is a significant effect of the compound on cocaine self-administration.

-

Analyze the inactive lever presses to assess for non-specific effects on motor activity.

-

Mandatory Visualizations

Caption: M5 receptor signaling pathway and the inhibitory action of (S)-VU 6008667.

Caption: Experimental workflow for an in vitro calcium mobilization assay.

Caption: Experimental workflow for an in vivo cocaine self-administration study.

References

Investigating the Role of M5 Receptors with (R)-VU 6008667: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the investigation of the M5 muscarinic acetylcholine (B1216132) receptor using the compound (R)-VU 6008667. This document provides a detailed overview of the M5 receptor, the pharmacology of VU 6008667, and its utility as a research tool.

Introduction to the M5 Muscarinic Acetylcholine Receptor

The M5 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is one of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] Predominantly expressed in the central nervous system, M5 receptors are found in key brain regions associated with reward, motivation, and cognition, such as the substantia nigra and ventral tegmental area.[1][2] Their activation by the endogenous ligand acetylcholine (ACh) modulates the activity of dopaminergic neurons.[1] This has implicated the M5 receptor as a potential therapeutic target for conditions like substance use disorder.[1][3]

M5 receptors are coupled to Gq/11 proteins.[2][4][5] Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

This compound: An Inactive Enantiomer for M5 Receptor Research

This compound is one of the two enantiomers of the racemic compound (Rac)-VU 6008667. It is crucial to understand that the pharmacological activity of this compound resides almost exclusively in its (S)-enantiomer, which acts as a potent and selective negative allosteric modulator (NAM) of the M5 receptor.[7] In contrast, the (R)-enantiomer, this compound, is considered to be devoid of M5 NAM activity.[7]

The primary role of this compound in research is to serve as a negative control in experiments designed to investigate the effects of the active (S)-enantiomer or the racemic mixture. By comparing the results obtained with the active compound to those with the inactive (R)-enantiomer, researchers can confirm that the observed effects are specifically due to the modulation of the M5 receptor and not due to off-target effects of the chemical scaffold.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the enantiomers of VU 6008667. It is important to note that specific IC50 or Ki values for the (R)-enantiomer are often not reported in the literature, as it is considered inactive.

| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |

| (S)-VU 6008667 | Human M5 Receptor | Calcium Mobilization | ~10 nM | >100-fold vs M1, M2, M3, M4 | [7] |

| (Rac)-VU 6008667 | Human M5 Receptor | Calcium Mobilization | ~20 nM | >100-fold vs M1, M2, M3, M4 | [7] |

| This compound | Human M5 Receptor | Calcium Mobilization | Inactive | N/A | [7] |

Signaling Pathways and Experimental Workflows

M5 Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M5 receptor.

Caption: Canonical M5 Receptor Signaling Pathway.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to confirm the inactivity of this compound and the activity of the (S)-enantiomer.

Caption: Experimental Workflow for VU 6008667 Enantiomers.

Detailed Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is designed to assess the inhibitory activity of M5 NAMs on the M5 receptor using a fluorescent calcium indicator in a cell line stably expressing the human M5 receptor (hM5).[7]

Materials:

-

CHO-K1 cells stably expressing the human M5 receptor (hM5-CHO cells)

-

Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Acetylcholine (ACh)

-

(S)-VU 6008667, this compound, and (Rac)-VU 6008667

-

384-well black-walled, clear-bottom microplates

-

Fluorescent plate reader (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed hM5-CHO cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration of the dye and Pluronic F-127 should be optimized for the cell line and instrumentation.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of (S)-VU 6008667, this compound, and (Rac)-VU 6008667 in assay buffer.

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds to the appropriate wells and incubate for a predetermined time (e.g., 15 minutes).

-

Place the plate in the fluorescent plate reader.

-

Add a fixed concentration of acetylcholine (typically an EC80 concentration, which is the concentration that produces 80% of the maximal response) to all wells.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of wells containing only ACh (100% activity) and wells with no ACh (0% activity).

-

Plot the normalized response against the log concentration of the test compound to generate dose-response curves.

-

Calculate the IC50 values for the active compounds using a non-linear regression analysis. The IC50 for this compound is expected to be undetermined, indicating inactivity.

-

In Vivo: Opioid Self-Administration in Rats

This protocol describes a model to evaluate the effect of M5 receptor modulation on the reinforcing properties of opioids.[8][9][10]

Materials:

-

Adult male Sprague-Dawley rats

-

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

-

Intravenous catheters

-

Oxycodone

-

(S)-VU 6008667, this compound, and vehicle control

-

Surgical supplies for catheter implantation

Procedure:

-

Surgery: Implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.

-

Acquisition of Self-Administration:

-

Place rats in the operant chambers for daily 2-hour sessions.

-

Pressing the "active" lever results in an intravenous infusion of oxycodone and the presentation of a cue light.

-

Pressing the "inactive" lever has no programmed consequences.

-

Continue training until the rats demonstrate stable responding on the active lever.

-

-

Drug Treatment:

-

Once stable self-administration is established, divide the rats into treatment groups: vehicle, (S)-VU 6008667, and this compound.

-

Administer the assigned treatment (e.g., via intraperitoneal injection) at a predetermined time before the self-administration session.

-

-

Testing:

-

Place the rats back in the operant chambers and record the number of active and inactive lever presses and the number of oxycodone infusions.

-

-

Data Analysis:

-

Compare the number of lever presses and drug infusions between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

-

A significant reduction in oxycodone self-administration in the (S)-VU 6008667 group compared to the vehicle and this compound groups would indicate that the effect is mediated by M5 receptor antagonism.

-

Conclusion

This compound is an indispensable tool for the rigorous investigation of the M5 muscarinic acetylcholine receptor. Its lack of activity at the M5 receptor makes it the ideal negative control for in vitro and in vivo studies aimed at elucidating the therapeutic potential of M5-selective NAMs like its enantiomer, (S)-VU 6008667. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of robust experiments to further our understanding of M5 receptor pharmacology and its role in health and disease.

References

- 1. M5 Receptors | Acetylcholine Muscarinic Receptors | Tocris Bioscience [tocris.com]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 6. What are M5 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective M 5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

(R)-VU 6008667: A Technical Guide for Studying Dopamine Release Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-VU 6008667 serves as a critical tool for researchers investigating the role of the M5 muscarinic acetylcholine (B1216132) receptor in modulating dopamine (B1211576) release. As the inactive enantiomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667, the (R)-isoform is an essential negative control in experimental designs. This technical guide provides an in-depth overview of the core pharmacology of the active enantiomer, (S)-VU 6008667, its mechanism of action, and its application in studying dopamine signaling, alongside detailed experimental protocols and quantitative data to facilitate rigorous scientific inquiry. Understanding the properties of both enantiomers is paramount for the accurate interpretation of experimental results.

Core Mechanism of Action: Negative Allosteric Modulation of the M5 Receptor

The pharmacological activity attributed to the racemic mixture VU6008667 resides almost exclusively in the (S)-enantiomer.[1] (S)-VU 6008667 functions as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that compete with the endogenous ligand acetylcholine (ACh) at its binding site, (S)-VU 6008667 binds to a distinct allosteric site on the receptor.[1] This binding event induces a conformational change in the M5 receptor, thereby reducing its affinity for ACh and diminishing the efficacy of ACh-mediated signaling.[1] The (R)-enantiomer, this compound, is reported to be devoid of M5 NAM activity, with an IC50 value greater than 10 μM.[3]

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[1] Activation of the M5 receptor by acetylcholine initiates a signaling cascade involving the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium levels and the activation of downstream signaling pathways.[1] By negatively modulating the M5 receptor, (S)-VU 6008667 effectively attenuates this Gq-mediated signaling cascade, resulting in a reduction of ACh-induced calcium mobilization.[1]

Role in Dopamine Release Modulation

The M5 receptor is uniquely positioned to modulate dopamine signaling as it is the only muscarinic receptor subtype found on dopaminergic neurons in the midbrain, specifically in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[4][5][6] These neurons are central to the brain's reward circuitry and are implicated in various neuropsychiatric disorders.

Studies have demonstrated that M5 receptor activation can have opposing effects on dopamine neuron function depending on the receptor's location.[4][7] Somatodendritic M5 activation on dopamine neurons in the SNc can increase their firing rate.[4][7] Conversely, activation of M5 receptors on dopamine terminals in the striatum can inhibit dopamine release.[4][7] M5-selective NAMs, such as the active enantiomer of VU 6008667, are therefore valuable tools to dissect these complex regulatory mechanisms. For instance, the M5 NAM ML375 has been shown to significantly decrease electrically evoked dopamine release.[5]

Quantitative Data

The following tables summarize the key quantitative data for the active (S)-enantiomer and the inactive (R)-enantiomer of VU 6008667.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay | Potency (IC50) | Selectivity | Reference |

| (S)-VU 6008667 | Human M5 | Calcium Mobilization | Equipotent to ML375 | Excellent vs. M1-4 | [2][8] |

| (S)-VU 6008667 | Rat M5 | Calcium Mobilization | Not explicitly stated, but equipotent to ML375 | Excellent vs. M1-4 | [2][8] |

| ML375 | Human M5 | Calcium Mobilization | 300 nM | >30 μM for M1-4 | [6][9] |

| ML375 | Rat M5 | Calcium Mobilization | 790 nM | >30 μM for M1-4 | [6][9] |

| This compound | M5 | Calcium Mobilization | > 10 μM | Devoid of activity | [3] |

Table 2: Pharmacokinetic Properties of (S)-VU 6008667 in Rats

| Parameter | Value | Reference |

| Half-life (t1/2) | 2.3 hours | [2][8] |

| CNS Penetration | High | [2][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. This compound should be used as a negative control in parallel with (S)-VU 6008667 in these assays to ensure that the observed effects are specific to M5 NAM activity.

Calcium Mobilization Assay for M5 NAM Activity

This assay is used to determine the potency and efficacy of compounds as negative allosteric modulators of the M5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.[6]

-

Assay buffer (e.g., Ham's F-12 with 10% FBS and 20 mM HEPES).[10]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Acetylcholine (ACh).

-

Test compounds ((S)-VU 6008667 and this compound).

-

384-well black-walled, clear-bottomed microplates.[10]

-

A kinetic plate reader capable of measuring fluorescence (e.g., FLIPR or FDSS).[11]

Procedure:

-

Cell Plating: Plate the M5-expressing CHO cells into 384-well plates at a suitable density (e.g., 15,000 cells/well) and culture overnight.[10]

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time at 37°C.

-

Compound Incubation: Add varying concentrations of the test compounds ((S)-VU 6008667 and this compound) to the wells and incubate for a predetermined period.

-

ACh Stimulation: Add a sub-maximal concentration of ACh (e.g., EC20 or EC80) to the wells to stimulate the M5 receptors.[11]

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a kinetic plate reader. The fluorescence signal corresponds to the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of the NAM is determined by the reduction in the ACh-induced calcium signal. Calculate IC50 values by fitting the concentration-response data to a suitable pharmacological model.

In Vivo Dopamine Release Measurement using Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in specific brain regions of anesthetized or freely moving animals.

Materials:

-

Carbon-fiber microelectrodes.

-

Voltammetry software and hardware.

-

Stereotaxic apparatus.

-

Anesthetics (e.g., urethane).

-

Test compounds ((S)-VU 6008667 and this compound) formulated for systemic or local administration.

-

Stimulating electrode.

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Electrode Implantation: Surgically implant a carbon-fiber microelectrode into the brain region of interest (e.g., striatum) and a stimulating electrode in a region containing dopaminergic neurons or their projections (e.g., VTA or medial forebrain bundle).[4]

-

Baseline Recording: Apply a triangular waveform potential to the microelectrode and record the resulting current to establish a stable baseline for dopamine detection.

-

Evoked Dopamine Release: Apply electrical stimulation to evoke dopamine release and record the corresponding changes in the voltammetric signal.[4]

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or via local microinjection).

-

Post-Compound Recording: Continue to evoke and record dopamine release at multiple time points after compound administration to determine its effect on dopamine dynamics.

-

Data Analysis: Analyze the FSCV data to quantify changes in the amplitude and kinetics of evoked dopamine release. Compare the effects of (S)-VU 6008667 with the inactive enantiomer this compound and vehicle controls.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and M5 receptor modulation of dopamine release.

Caption: M5 Receptor Signaling Pathway and NAM Inhibition.

Caption: Calcium Mobilization Assay Workflow.

Caption: In Vivo Fast-Scan Cyclic Voltammetry Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Research Applications of VU6008667: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6008667 is a novel, short-acting, and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Preclinical research has primarily focused on its potential as a non-opioid therapeutic for opioid use disorder (OUD). Studies indicate that VU6008667 can effectively decrease opioid self-administration and prevent the acquisition of opioid-seeking behaviors in animal models. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with VU6008667.

Mechanism of Action

VU6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event reduces the receptor's response to acetylcholine. The inhibition of M5 receptor activity is believed to be the primary mechanism through which VU6008667 exerts its effects on opioid-related behaviors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of VU6008667.

Table 1: In Vivo Efficacy in Opioid Self-Administration Models

| Experimental Model | Species | Opioid | VU6008667 Dose | Effect |

| Oxycodone Self-Administration (Fixed Ratio 3) | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Decreased self-administration |

| Oxycodone Self-Administration (Progressive Ratio) | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Decreased self-administration |

| Cue-Induced Reinstatement of Oxycodone Seeking | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Attenuated reinstatement |

| Acquisition of Oxycodone Self-Administration | Rat (Sprague-Dawley) | Oxycodone | Daily Administration | Prevented acquisition |

Table 2: Effects on Other Behaviors and Physiological Parameters

| Assessment | Species | VU6008667 Administration | Outcome |

| Naloxone-Precipitated Withdrawal | Rat (Sprague-Dawley) | - | Minimal effects |

| Sucrose Self-Administration | Rat (Sprague-Dawley) | Acute | No inhibition |

| Acquisition of Sucrose Self-Administration | Rat (Sprague-Dawley) | Chronic | Delayed, but did not prevent |

| Oxycodone-Induced Anti-Nociception | - | - | No impact |

| Motor Coordination | - | - | No impact |

| Novelty Exploration | - | - | Mildly decreased |

| Cued Fear Conditioning | - | Acute or Daily | No impairment |

Experimental Protocols

Animals

The majority of preclinical studies utilized male Sprague-Dawley rats. Animals were housed in controlled environments with regulated light-dark cycles and access to food and water.

Opioid Self-Administration

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Procedure:

-

Rats were first trained to press a lever to receive an intravenous infusion of oxycodone.

-

For fixed-ratio schedules, a set number of lever presses resulted in a drug infusion.

-

For progressive-ratio schedules, the number of required lever presses increased with each subsequent infusion to measure the motivation to self-administer the drug.

-

For cue-induced reinstatement, after a period of extinction where lever pressing had no consequence, drug-associated cues were presented to trigger a relapse to drug-seeking behavior.

-

VU6008667 or vehicle was administered prior to the behavioral sessions to assess its effects.

-

Cued Fear Conditioning

-

Apparatus: A conditioning chamber where an auditory cue (conditioned stimulus) could be paired with a mild foot shock (unconditioned stimulus).

-

Procedure:

-

During the conditioning phase, the auditory cue was presented followed by the foot shock.

-

In a subsequent testing phase, the auditory cue was presented alone, and the freezing behavior (a measure of fear) was quantified.

-

VU6008667 was administered before conditioning or testing to evaluate its impact on learning and memory of the fear association.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of VU6008667 and a typical experimental workflow for its preclinical evaluation.

(R)-VU 6008667 and its Effects on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-VU 6008667 is the inactive enantiomer of the racemic compound (rac)-VU 6008667. The pharmacological activity of the racemate is attributed to the (S)-enantiomer, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. While direct studies on the effects of this compound on synaptic plasticity are not available in the current literature, this technical guide will explore the potential effects of M5 receptor modulation on synaptic plasticity, drawing inferences from the known roles of the M5 receptor in cellular signaling and from studies involving M5 receptor knockout mice. This document provides a comprehensive overview of the M5 receptor signaling pathway, detailed experimental protocols for assessing synaptic plasticity, and hypothetical data to illustrate the expected outcomes of M5 NAM application.

Introduction to the M5 Muscarinic Receptor and Synaptic Plasticity

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable localization in the hippocampus and striatum, regions critical for learning and memory.[1] M5 receptors are coupled to the Gαq/11 signaling cascade.[2] Activation of this pathway by acetylcholine (ACh) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in the induction of synaptic plasticity.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning and memory. Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic connections. These processes are heavily dependent on intracellular calcium dynamics.

This compound: An Overview

This compound is the R-enantiomer of the racemic mixture VU 6008667. The S-enantiomer, (S)-VU 6008667, is a potent and selective negative allosteric modulator (NAM) of the M5 receptor. As a NAM, (S)-VU 6008667 does not directly block the acetylcholine binding site but instead binds to an allosteric site, inducing a conformational change that reduces the receptor's affinity for and/or efficacy of acetylcholine. The (R)-enantiomer is reported to be inactive. Given the inactivity of the (R)-enantiomer, this guide will focus on the expected consequences of M5 receptor inhibition by a selective NAM, such as the (S)-enantiomer, on synaptic plasticity.

M5 Receptor Signaling and its Role in Synaptic Plasticity

The activation of M5 receptors and the subsequent Gαq/11 signaling cascade play a significant role in modulating neuronal excitability and synaptic transmission. The increase in intracellular calcium initiated by M5 receptor activation can contribute to the induction of LTP. Studies involving M5 receptor knockout (M5R-/-) mice have demonstrated impaired LTP at the mossy fiber-CA3 synapse in the hippocampus, suggesting a critical role for M5 receptor signaling in this form of synaptic plasticity.[3] Therefore, it is hypothesized that negative allosteric modulation of the M5 receptor would lead to a reduction or inhibition of LTP.

Signaling Pathway Diagram

Caption: M5 receptor signaling pathway and the inhibitory effect of an M5 NAM.

Experimental Protocols for Assessing Effects on Synaptic Plasticity

To investigate the effects of a compound like (the active enantiomer of) VU 6008667 on synaptic plasticity, standard electrophysiological and imaging techniques would be employed.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) Induction

This protocol describes the induction and recording of LTP in acute hippocampal slices, a common preparation for studying synaptic plasticity.

Experimental Workflow Diagram

Caption: Workflow for an in vitro LTP experiment.

Methodology:

-

Slice Preparation: Rodents are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome. Slices are then allowed to recover in an incubation chamber with oxygenated aCSF for at least one hour.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Measurement: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: The M5 NAM ((S)-VU 6008667) or vehicle is bath-applied at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Calcium Imaging

Calcium imaging can be used to visualize changes in intracellular calcium concentrations in response to neuronal activity and drug application.

Methodology:

-

Indicator Loading: Hippocampal slices or cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or express a genetically encoded calcium indicator (e.g., GCaMP).

-

Image Acquisition: A fluorescence microscope equipped with a sensitive camera is used to capture images of the cells.

-

Stimulation and Drug Application: Neurons are stimulated (e.g., electrically or with a glutamate (B1630785) agonist) in the presence and absence of the M5 NAM.

-

Data Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are measured and analyzed.

Predicted Quantitative Data

As no direct experimental data exists for the effects of this compound or its active enantiomer on synaptic plasticity, the following tables present hypothetical, yet plausible, data based on the known function of the M5 receptor. These tables are for illustrative purposes to guide future research.

Table 1: Hypothetical Effect of (S)-VU 6008667 on LTP in Hippocampal Slices

| Treatment Group | Concentration (µM) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |

| Vehicle (Control) | N/A | -0.52 ± 0.04 | 155 ± 8% |

| (S)-VU 6008667 | 1 | -0.51 ± 0.05 | 130 ± 7%* |

| (S)-VU 6008667 | 10 | -0.53 ± 0.04 | 110 ± 6% |

| (S)-VU 6008667 | 30 | -0.50 ± 0.05 | 102 ± 5% |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of (S)-VU 6008667 on Agonist-Evoked Calcium Transients

| Treatment Group | Concentration (µM) | Peak Calcium Response (% of Baseline) |

| ACh (10 µM) + Vehicle | N/A | 250 ± 15% |

| ACh (10 µM) + (S)-VU 6008667 | 1 | 180 ± 12%* |

| ACh (10 µM) + (S)-VU 6008667 | 10 | 120 ± 10%** |

*p < 0.05, **p < 0.01 compared to ACh + Vehicle. Data are presented as mean ± SEM.

Conclusion and Future Directions

While this compound is reported to be the inactive enantiomer, its counterpart, (S)-VU 6008667, as a selective M5 NAM, is predicted to have significant effects on synaptic plasticity. Based on the known role of M5 receptors in promoting LTP, it is hypothesized that M5 NAMs will impair this form of synaptic plasticity. The experimental protocols outlined in this guide provide a framework for testing this hypothesis and for elucidating the precise role of M5 receptors in learning and memory processes. Future research should focus on conducting direct electrophysiological and imaging studies to quantify the effects of selective M5 NAMs on both LTP and LTD in various brain regions. Such studies will be crucial for understanding the therapeutic potential of M5 receptor modulators for cognitive disorders.

References

- 1. Muscarinic acetylcholine receptor expression in memory circuits: Implications for treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. Loss of M5 muscarinic acetylcholine receptors leads to cerebrovascular and neuronal abnormalities and cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-VU 6008667 and (Rac)-VU 6008667: Selective M5 Negative Allosteric Modulators for In Vivo Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research on "(R)-VU 6008667" revealed a discrepancy in its pharmacological target and mechanism of action. The scientific literature consistently identifies VU 6008667 as a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM) , with the pharmacological activity residing in the (S)-enantiomer .[1][2][3] The (R)-enantiomer is reported to be inactive.[1][2][3] Therefore, these application notes will focus on the correct and scientifically validated information for (S)-VU 6008667 and its racemate, (Rac)-VU 6008667.

Introduction and Mechanism of Action

(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[2][4] Unlike orthosteric antagonists that compete with the endogenous ligand acetylcholine (ACh) at the binding site, (S)-VU 6008667 binds to a distinct allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of acetylcholine.[1] Consequently, (S)-VU 6008667 attenuates the intracellular signaling cascade initiated by M5 receptor activation.

The M5 receptor primarily couples through the Gαq/11 family of G-proteins.[1] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of downstream cellular responses.[1] By negatively modulating the M5 receptor, (S)-VU 6008667 effectively dampens this signaling pathway.

Signaling Pathway of M5 Receptor and Inhibition by (S)-VU 6008667

In Vivo Dosing Information for (Rac)-VU 6008667 in Rodent Models

The following table summarizes the reported in vivo dosing for (Rac)-VU 6008667 in rats. These dosages serve as a starting point for study design and may require optimization depending on the specific experimental paradigm and rodent strain.

| Compound | Species | Dose Range | Route of Administration | Experimental Context | Reference |

| (Rac)-VU 6008667 | Rat (Sprague-Dawley) | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Oxycodone Self-Administration | [5][6] |

Pharmacokinetic Data for (S)-VU 6008667 in Rats

(S)-VU 6008667 was developed as an optimization of a previous M5 NAM, ML375, to achieve a shorter half-life, which is advantageous for certain experimental designs like reinstatement studies in addiction models.[2][4]

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 2.3 hours | Rat | Not specified | [2][4] |

| CNS Penetration | High | Rat | Not specified | [2][4] |

Experimental Protocols

Preparation of Dosing Solution for In Vivo Administration

A recommended vehicle for in vivo administration of (Rac)-VU 6008667 is a mixture that ensures solubility and stability of the compound.

Materials:

-

(Rac)-VU 6008667

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Weigh the required amount of (Rac)-VU 6008667.

-

Dissolve the compound in the appropriate volume of the vehicle to achieve the desired final concentration. This vehicle is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.

-

Ensure the solution is homogenous before administration.

Protocol for Oxycodone Self-Administration in Rats

This protocol provides a general framework for assessing the effect of (Rac)-VU 6008667 on opioid-seeking behavior.[5][6]

Animals:

-

Male Sprague-Dawley rats.

Apparatus:

-

Operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump for intravenous drug delivery.

Procedure:

-

Surgery: Implant rats with intravenous catheters in the jugular vein. Allow for a recovery period.

-

Acquisition of Self-Administration:

-

Place rats in the operant chambers for daily 2-hour sessions.

-

Presses on the active lever result in an infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light.

-

Presses on the inactive lever have no programmed consequences.

-

Continue training until stable responding is established.

-

-

Drug Treatment:

-

Administer (Rac)-VU 6008667 (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses and the number of infusions.

-

Compare the data between the vehicle-treated and (Rac)-VU 6008667-treated groups using appropriate statistical methods (e.g., ANOVA).

-

Experimental Workflow for Drug Self-Administration Study

Conclusion

(S)-VU 6008667 and its racemate are valuable research tools for investigating the in vivo functions of the M5 muscarinic acetylcholine receptor. As selective M5 NAMs with good CNS penetration and a relatively short half-life in rats, they are particularly useful for studies in the field of addiction and other neurological disorders.[2][4][5][6] The provided protocols and data offer a foundation for designing and executing robust preclinical studies in rodent models. Researchers should carefully consider the specific experimental question to determine the optimal dose and experimental design.

References

- 1. benchchem.com [benchchem.com]

- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]